molecular formula C6H6ClNO2S B1603650 2-Methylpyridine-3-sulfonyl chloride CAS No. 872001-95-1

2-Methylpyridine-3-sulfonyl chloride

Cat. No. B1603650
CAS RN: 872001-95-1
M. Wt: 191.64 g/mol
InChI Key: TZPQMFUKALLHAE-UHFFFAOYSA-N
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Description

2-Methylpyridine-3-sulfonyl chloride is a chemical compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound . It has a sulfonyl chloride group attached to the 3rd position and a methyl group attached to the 2nd position of the pyridine ring .


Synthesis Analysis

The synthesis of 2-Methylpyridine-3-sulfonyl chloride involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The conditions for this synthesis were optimized by taking into account the detailed understanding of this substitution .


Molecular Structure Analysis

The molecular structure of 2-Methylpyridine-3-sulfonyl chloride consists of a pyridine ring with a sulfonyl chloride group attached to the 3rd position and a methyl group attached to the 2nd position . The InChI code for this compound is provided in the references .


Chemical Reactions Analysis

2-Methylpyridine-3-sulfonyl chloride can undergo various reactions. For instance, it can react with tertiary amines in the presence of air to produce sulfonylethenamines . It can also be converted to pyridine-3-sulfonic acids and -sulfonyl amides .

Mechanism of Action

The mechanism of action of 2-Methylpyridine-3-sulfonyl chloride involves promoting the aerobic oxidation of the amine and electrophilically trapping the resulting enamine .

Safety and Hazards

The safety data sheet for a similar compound, Pyridine-3-sulfonyl chloride hydrochloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

The synthesis of new pyridine-3-sulfonyl chlorides, such as 2-Methylpyridine-3-sulfonyl chloride, is being explored for the preparation of N-substituted sulfonic acids and sulfonyl amides . This is part of the search for promising biologically active compounds .

properties

IUPAC Name

2-methylpyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-5-6(11(7,9)10)3-2-4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPQMFUKALLHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600657
Record name 2-Methylpyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyridine-3-sulfonyl chloride

CAS RN

872001-95-1
Record name 2-Methylpyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpyridine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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